molecular formula C8H6O3 B3395001 Piperonal CAS No. 120-57-0

Piperonal

Cat. No.: B3395001
CAS No.: 120-57-0
M. Wt: 150.13 g/mol
InChI Key: SATCULPHIDQDRE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Piperonal, also known as heliotropin, is a simple aromatic aldehyde compound It’s known that this compound has diverse pharmaceutical activities, such as antitubercular, anticonvulsant, antidiabetic, anti-obesity, and antimicrobial activities .

Mode of Action

It’s known that this compound can be used in the synthesis of some pharmaceutical drugs including tadalafil, l-dopa, and atrasentan . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

This compound is synthesized from 3,4-methylenedioxycinnamic acid (3,4-MDCA) through a side-chain cleavage catalyzed by a hydratase-lyase . This enzyme, named this compound synthase (PnPNS), produces 3,4-methylenedioxybenzaldehyde, which is this compound

Pharmacokinetics

It’s known that this compound has the potential to be used as a therapeutic compound due to its diverse pharmaceutical activities . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

This compound has shown promising results in high-fat diet (HFD)-induced obese rats. It significantly attenuated HFD-induced body weight and biochemical changes through modulation of key lipid metabolizing and obesogenic genes . .

Action Environment

It’s known that this compound has been widely used in the flavor and aroma industries to exploit its vanillin- or cherry-like fragrance . More research is needed to understand how environmental factors influence this compound’s action.

Biochemical Analysis

Biochemical Properties

Piperonal plays a significant role in various biochemical reactions. It interacts with enzymes such as this compound synthase, which catalyzes the side-chain cleavage of 3,4-methylenedioxycinnamic acid to produce this compound . This enzyme is a member of the cysteine proteinase family and displays 72% amino acid identity with vanillin synthase . This compound also modulates key lipid metabolizing and obesogenic genes, such as PPAR-γ, FAS, Fab-4, UCP-2, SREBP-1c, ACC, and TNF-α, which are involved in lipid metabolism and obesity .

Cellular Effects

This compound has been shown to influence various cellular processes. In high-fat diet-induced obese rats, this compound significantly attenuated body weight and biochemical changes by modulating the expression of adipogenic and lipogenic genes . It also affects cell signaling pathways, gene expression, and cellular metabolism by upregulating insulin signaling molecules and preventing the accumulation of hepatic lipids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. This compound synthase catalyzes the production of this compound from 3,4-methylenedioxycinnamic acid . Additionally, this compound modulates the expression of key genes involved in lipid metabolism and obesity, such as PPAR-γ, FAS, Fab-4, UCP-2, SREBP-1c, ACC, and TNF-α . These interactions result in changes in gene expression and enzyme activity, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. This compound supplementation in high-fat diet-induced obese rats for 42 days significantly attenuated body weight and biochemical changes . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings. This compound’s stability and efficacy over time make it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In high-fat diet-induced obese rats, this compound supplementation at doses of 20, 30, and 40 mg/kg body weight for 42 days showed dose-dependent attenuation of body weight and biochemical changes . The maximum therapeutic activity was observed at 40 mg/kg body weight

Metabolic Pathways

This compound is involved in various metabolic pathways, including lipid metabolism and insulin signaling. It interacts with enzymes such as this compound synthase, which catalyzes the production of this compound from 3,4-methylenedioxycinnamic acid . This compound also modulates the expression of key genes involved in lipid metabolism, such as PPAR-γ, FAS, Fab-4, UCP-2, SREBP-1c, ACC, and TNF-α . These interactions affect metabolic flux and metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. This compound’s distribution within tissues, such as the liver and adipose tissue, plays a crucial role in its therapeutic effects on lipid metabolism and obesity .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound’s localization within the liver and adipose tissue is crucial for its effects on lipid metabolism and obesity

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperonal can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves the chemical cleavage of piperine (or piperic acid) and the partial photocatalytic oxidation of piperonyl alcohol . These methods are preferred due to their efficiency and scalability.

Comparison with Similar Compounds

Piperonal is structurally related to other aromatic aldehydes such as benzaldehyde and vanillin . it is unique due to its methylenedioxy group, which imparts a distinct cherry-like aroma and contributes to its diverse biological activities .

List of Similar Compounds

    Benzaldehyde: An aromatic aldehyde with a characteristic almond-like aroma.

    Vanillin: An aromatic aldehyde with a vanilla-like aroma.

This compound’s unique structure and properties make it a valuable compound in various fields, from fragrance and flavor industries to pharmaceutical research.

Properties

IUPAC Name

1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H6O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

SATCULPHIDQDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C8H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name PIPERONAL
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DSSTOX Substance ID

DTXSID7025924
Record name Piperonal
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Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Piperonal appears as colorless lustrous crystals. (NTP, 1992), Colorless lustrous solid; mp = 37 deg C; [Merck Index] White shining solid with a floral odor; Darkens to red-brown on light exposure; mp = 35.5-37 deg C; [Hawley] Colorless solid; mp = 36 deg C; [MSDSonline], Solid, white or colourless crystals with a sweet, floral, spicy odour
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Boiling Point

505 °F at 760 mmHg (NTP, 1992), 263 °C, BP: 88 °C at 0.5 mm Hg, 263.00 to 265.00 °C. @ 760.00 mm Hg
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Solubility

Slightly soluble (NTP, 1992), In water, 3.5X10+3 mg/L at 20 °C, Soluble in 500 parts water, Slightly soluble in water, Very soluble in ethanol; miscible with ethyl ether; soluble in acetone, chloroform, Slightly soluble in glycerol, 3.5 mg/mL at 20 °C, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
Details Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087
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Record name Piperonal
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Vapor Pressure

1 mmHg at 189 °F (NTP, 1992), 0.01 [mmHg], 1X10-2 mm Hg at 25 °C (extrapolated)
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Color/Form

Colorless, lustrous crystals, White or colorless crystals, Turns brown on exposure to light, Forms white crystals (MP 37 °C)

CAS No.

120-57-0
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Melting Point

99 °F (NTP, 1992), 37 °C, MP: 35.5-37 °C
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Synthesis routes and methods I

Procedure details

Into a mixture of 97.6 g (0.80 mole) of 1,2-methylenedioxybenzene and 108 g (0.80 mole) of N-methylformanilide was introduced 87.1 g (0.88 mole) of phosgene at 50° C. over a 1-hour period. Then, the mixture was cooled to 15° C. On the other hand, 29.3 g (0.24 mole) of 1,2-methylenedioxybenzene was charged into another reactor and kept at 90° C. The above mixture was added to this reactor over a 5-hour period. After completion of the addition, the reaction mixture was kept at 90° C. for 30 minutes, poured into ice water, and allowed to stand for 1 hour. Then, the resulting mixture was extracted with toluene. By vacuum distillation, the toluene was removed and the distillate at 84°-85° C./30 mmHg was then collected to recover 63.4 g (0.52 mole) of unreacted 1,2-methylenedioxybenzene. Subsequently, the distillate at 131°-134° C./10 mmHg was collected to obtain 76.8 g (0.512 mole) of piperonal having a purity of 99.5%. The yield (expressed in terms of mole percentage based on the amount of N-methylformanilide used) and selectivity (expressed in terms of mole percentage based on the amount of 1,2-methylenedioxybenzene having reacted) of piperonal were 64.0% and 98.5%, respectively. This product had a melting point of 37° C.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
87.1 g
Type
reactant
Reaction Step Two
Quantity
29.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
63.4 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

One process for preparing piperonal from 3,4-dihydroxybenzaldehyde comprises reacting 3,4-dihydroxybenzaldehyde with methylene chloride and alkali in a non-protic polar solvent such as dimethyl sulfoxide, and gives a 61% yield of piperonal (British Pat. No. 1,097,270). Another process comprises reacting 3,4-dihydroxybenzaldehyde with methylene chloride in aqueous alkali under the influence of an interphasic moving catalyst such as quaternary ammonium compound, and gives a 70-73% yield of piperonal. However, the catalyst used in this process is expensive and, by nature, easily soluble in both aqueous and organic phases. Accordingly, the recovery of the catalyst is too low to make this process practicable (Japanese Patent Application Disclosure Nos. 23,265/'76 and 113,967/'77). In any event, neither of these process can provide satisfactory yields based on the amount of the starting material. In addition, James H. Clark et al. have described still another process in which 3,4-dihydroxybenzaldehyde is reacted with dibromomethane in N,N-dimethylformamide under the influence of an excess of potassium fluoride or cesium fluoride to give a 90% yield of piperonal [Tetrahedron Letters, No. 38, pp. 3361-3364 (1976)]. This process is of advantage in that no strong base is used, the reaction time is relatively short, and a high yield can be obtained. However, an expensive fluoride must be used in large excess as a halogen trapping agent and cannot be recycled because its fluorine component is stoichiometrically replaced by the halogen atoms in the dihalomethane used. Accordingly, this process is not satisfactory for industrial applications. Moreover, when based on the amount of pyrocatechol used, the yield attainable with this process does not reach 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

One process for preparing piperonal from 3,4-dihydroxybenzaldehyde comprises reacting 3,4-dihydroxybenzaldehyde with methylene chloride and alkali in a non-protic polar solvent such as dimethyl sulfoxide, and gives a 61% yield of piperonal (British Pat. No. 1,097,270). Another process comprises reacting 3,4-dihydroxybenzaldehyde with methylene chloride in aqueous alkali under the influence of an interphasic moving catalyst such as quaternary ammonium compound, and gives a 70-73% yield of piperonal. However, the catalyst used in this process is expensive and, by nature, easily soluble in both aqueous and organic phases. Accordingly, the recovery of the catalyst is too low to make this process practicable (Japanese Patent Application Disclosure Nos. 23,265/'76 and 113,967/'77). In any event, neither of these process can provide satisfactory yields based on the amount of the starting material. In addition, James H. Clark et al. have described still another process in which 3,4-dihydroxybenzaldehyde is reacted with dibromomethane in N,N-dimethylformamide under the influence of an excess of potassium fluoride or cesium fluoride to give a 90% yield of piperonal [Tetrahedron Letters, No. 38, pp. 3361-3364 (1976)]. This process is of advantage in that no strong base is used, the reaction time is relatively short, and a high yield can be obtained. However, an expensive fluoride must be used in large excess as a halogen trapping agent and cannot be recycled because its fluorine component is stoichiometrically replaced by the halogen atoms in the dihalomethane used. Accordingly, this process is not satisfactory for industrial applications. Moreover, when based on the amount of pyrocatechol used, the yield attainable with this process does not reach 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods IV

Procedure details

Into a mixture of 97.7 g (0.80 mole) of 1,2-methylenedioxybenzene and 108 g (0.80 mole) of N-methylformanilide was introduced 80.0 g (0.81 mole) of phosgene at 50° C. over a 1-hour period. Then, the reaction mixture was heated at 70° C. for 5 hours, poured into ice water, and allowed to stand for 1 hour. Thereafter, the resulting mixture was treated in the same manner as in Example 1 to obtain 48.0 g (0.393 mole) of 1,2-methylenedioxybenzene and 58.9 g (0.392 mole) of piperonal. The yield and selectivity of piperonal were 49.0% and 96.3%, respectively. The recoveries of N-methylaniline and N-methylformanilide were 64.2% and 2.3%, respectively.
Quantity
97.7 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A typical process for preparing piperonal from 1,2-methylenedioxybenzene has been reported by P. P. Shorygin et al. [J. Gen. Chem. (U.S.S.R.), 8,975 (1938)]. This is a two-step process. In the first step, 1,2-methylenedioxybenzene is reacted with formalin in petroleum benzine under the influence of hydrogen chloride gas and zinc chloride to form piperonyl chloride (with a 70-78% yield based on the amount of 1,2-methylenedioxybenzene having reacted). This is followed by the second step in which the piperonyl chloride is reacted with an equimolar amount of hexamine in 60% alcohol to give a 70-80% yield of piperonal. By E. D. Laskina et al. [Chemical Abstracts, 57,9714 (1962)], another process has been described in which 1,2-methelenedioxybenzene is reacted with formalin in the presence of a large excess of the sodium salt of m-nitrobenzenesulfonic acid, hydrogen chloride, and an aluminum catalyst to give a 42.4% yield of piperonal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

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